4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidin-1-yl)pyrimidine
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Overview
Description
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a methylpiperidino group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced through a radical trifluoromethylation reaction using a difluoromethylating reagent such as difluoromethyl iodide in the presence of a radical initiator.
Attachment of the Methylpiperidino Group: The methylpiperidino group can be attached via a nucleophilic substitution reaction using 3-methylpiperidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-(3-methylpiperidino)pyrimidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(4-Chlorophenyl)-6-(methyl)-2-(3-methylpiperidino)pyrimidine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidino)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H18ClF2N3 |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(difluoromethyl)-2-(3-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H18ClF2N3/c1-11-3-2-8-23(10-11)17-21-14(9-15(22-17)16(19)20)12-4-6-13(18)7-5-12/h4-7,9,11,16H,2-3,8,10H2,1H3 |
InChI Key |
YTFSAJLUNSPHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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